molecular formula C11H8O5 B1234545 2'-Carboxybenzalpyruvate CAS No. 85896-59-9

2'-Carboxybenzalpyruvate

Numéro de catalogue: B1234545
Numéro CAS: 85896-59-9
Poids moléculaire: 220.18 g/mol
Clé InChI: APKXMKWCGDBYNV-AATRIKPKSA-N
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Description

Contextualization within Microbial Aromatic Compound Catabolism

Microorganisms have evolved sophisticated metabolic pathways to utilize a wide array of organic molecules as sources of carbon and energy. Among the most complex are the polycyclic aromatic hydrocarbons (PAHs), compounds characterized by fused aromatic rings, which are prevalent environmental pollutants originating from both natural sources and industrial activities. nih.govmdpi.com The microbial degradation of these compounds is a cornerstone of bioremediation, the use of biological systems to clean up contaminated environments. nih.govfrontiersin.orgagriscigroup.us

2'-Carboxybenzalpyruvate emerges as a key metabolite in the degradation pathway of phenanthrene (B1679779), a three-ringed PAH often used as a model compound for studying the breakdown of more complex PAHs. osdd.netfrontiersin.org In this pathway, bacteria initiate the attack on the stable aromatic structure by introducing oxygen atoms, leading to ring cleavage. Specifically, the degradation of phenanthrene often proceeds through the "phthalate pathway," where 1-hydroxy-2-naphthoic acid is a central intermediate. osdd.netnih.govnih.gov The subsequent cleavage of 1-hydroxy-2-naphthoic acid by a dioxygenase enzyme yields trans-2'-carboxybenzalpyruvate. nih.govnih.gov This compound is then further metabolized, funneling the carbon into central metabolic cycles like the tricarboxylic acid (TCA) cycle. osdd.net

The metabolism of this compound is not an isolated event but is closely related to the degradation pathways of other aromatic compounds, most notably naphthalene (B1677914). nih.gov The enzymes and genes involved in these pathways often share significant homology, suggesting a common evolutionary origin for the microbial capacity to degrade these resilient molecules. nih.gov

Historical Elucidation of this compound's Role in Xenobiotic Degradation Pathways

The identification of this compound was a significant step in understanding the aerobic bacterial breakdown of PAHs. The seminal work in this area was published in 1983 by E. A. Barnsley. nih.govnih.gov In this study, a gram-negative bacterium capable of growing on phenanthrene as its sole carbon and energy source was examined. nih.govnih.gov

Barnsley demonstrated that the bacterium oxidized 1-hydroxy-2-naphthoic acid using a dioxygenase that required ferrous ions for its activity. nih.govnih.gov Through careful analysis of the reaction's stoichiometry and the ultraviolet spectrum of the product, Barnsley identified the resulting compound as this compound. nih.govnih.gov This identification was further solidified by the enzymatic cleavage of the product using a partially purified aldolase (B8822740), which yielded the expected products: 2-carboxybenzaldehyde (B143210) and pyruvate (B1213749). nih.govnih.gov This research provided the first direct evidence for the formation of this compound and established its position within the phthalate (B1215562) pathway of phenanthrene metabolism. nih.govnih.gov

Subsequent research has built upon this foundational discovery, leading to the purification and detailed characterization of the enzymes responsible for both the formation and degradation of this compound, further cementing its role in xenobiotic degradation. nih.gov

Overview of Key Research Trajectories and Academic Importance of this compound Metabolism

Research into the metabolism of this compound has progressed along several key trajectories, highlighting its academic and practical importance.

A primary focus has been the enzymatic and genetic characterization of the proteins that process this intermediate. A crucial enzyme, trans-2'-carboxybenzalpyruvate hydratase-aldolase, was purified and characterized from a phenanthrene-degrading Nocardioides species. nih.gov This bifunctional enzyme first hydrates trans-2'-carboxybenzalpyruvate and then cleaves it in a retro-aldol reaction to produce 2-carboxybenzaldehyde and pyruvate. nih.govnih.gov The gene encoding this enzyme, designated phdJ, has been cloned and sequenced. nih.gov

Structural biology has provided further insights. The crystal structures of the hydratase-aldolases involved in both phenanthrene (PhdJ) and naphthalene (NahE) degradation have been determined. nih.gov These studies revealed that they belong to the N-acetylneuraminate lyase (NAL) subgroup of the aldolase superfamily and utilize a conserved lysine (B10760008) and tyrosine for Schiff base formation during catalysis. nih.govnih.gov

The study of this compound metabolism holds significant academic importance for several reasons:

Understanding Bioremediation: Elucidating the pathways involving this compound is critical for developing and optimizing bioremediation strategies for PAH-contaminated sites. nih.govnih.gov

Enzyme Evolution and Function: The enzymes of this pathway serve as excellent models for studying enzyme evolution, particularly how new catalytic functions arise. The homology between enzymes in the phenanthrene and naphthalene degradation pathways provides a clear example of divergent evolution for the catabolism of different but related xenobiotics. nih.gov

Biocatalysis: The enzymes involved, such as the hydratase-aldolase, have potential applications in biocatalysis for the production of specialty chemicals due to their specific catalytic activities. oup.com

The ongoing research in these areas continues to expand our understanding of the microbial world's remarkable capacity to adapt to and remediate environmental pollution.

Compound and Enzyme Information

Below are tables detailing the compounds and enzymes discussed in this article.

Table 1: Key Compounds in the Phenanthrene Degradation Pathway

Compound Name Role in Pathway
Phenanthrene Initial xenobiotic substrate
1-Hydroxy-2-naphthoic acid Intermediate, precursor to this compound
trans-2'-Carboxybenzalpyruvate Key intermediate formed from the cleavage of 1-hydroxy-2-naphthoic acid
2-Carboxybenzaldehyde Product of this compound cleavage
Pyruvate Product of this compound cleavage, enters central metabolism
Phthalate A downstream product in one branch of the phenanthrene degradation pathway
trans-o-Hydroxybenzylidenepyruvate An analogous intermediate in the naphthalene degradation pathway
Salicylaldehyde (B1680747) A product in the naphthalene degradation pathway analogous to 2-carboxybenzaldehyde

Table 2: Key Enzymes in the Metabolism of this compound and Related Compounds

Enzyme Name EC Number Function Gene Name
trans-2'-Carboxybenzalpyruvate hydratase-aldolase 4.1.2.34 Catalyzes the conversion of trans-2'-carboxybenzalpyruvate to 2-carboxybenzaldehyde and pyruvate. nih.gov phdJ nih.gov
1-Hydroxy-2-naphthoate (B8527853) dioxygenase 1.13.11.38 Catalyzes the ring cleavage of 1-hydroxy-2-naphthoic acid to form trans-2'-carboxybenzalpyruvate. nih.gov Not specified
trans-o-Hydroxybenzylidenepyruvate hydratase-aldolase 4.1.2.45 Catalyzes the conversion of trans-o-hydroxybenzylidenepyruvate to salicylaldehyde and pyruvate in the naphthalene degradation pathway. uniprot.orguniprot.org nahE uniprot.orguniprot.org

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

85896-59-9

Formule moléculaire

C11H8O5

Poids moléculaire

220.18 g/mol

Nom IUPAC

2-[(E)-3-carboxy-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C11H8O5/c12-9(11(15)16)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,13,14)(H,15,16)/b6-5+

Clé InChI

APKXMKWCGDBYNV-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O

SMILES isomérique

C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)C(=O)O

SMILES canonique

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O

Synonymes

2'-carboxybenzalpyruvate
2-CBAP

Origine du produit

United States

Enzymatic Pathways for the Formation of 2 Carboxybenzalpyruvate

Precursor Substrate Activation and Initial Aromatic Ring Hydroxylation

The metabolic pathway leading to 2'-Carboxybenzalpyruvate begins with the activation of a precursor substrate, 1-hydroxy-2-naphthoic acid. nih.govwikigenes.org This activation is achieved through carboxylation, a common strategy in anaerobic conditions to functionalize substrates. nih.gov The initial steps in the degradation of aromatic compounds like phenanthrene (B1679779) typically involve the hydroxylation of the aromatic ring. libretexts.orgresearchgate.net This process, often catalyzed by hydroxylase enzymes, introduces hydroxyl groups onto the aromatic structure, making it more susceptible to subsequent cleavage. libretexts.orgresearchgate.net In the context of phenanthrene metabolism, 1-hydroxy-2-naphthoic acid serves as the key hydroxylated intermediate that undergoes ring opening. asm.org

Dioxygenase-Catalyzed Ring Cleavage Leading to this compound Synthesis

The central and defining step in the formation of this compound is the cleavage of the aromatic ring of 1-hydroxy-2-naphthoic acid. This critical reaction is catalyzed by a specific type of enzyme known as a dioxygenase.

1-Hydroxy-2-naphthoate (B8527853) 1,2-Dioxygenase (EC 1.13.11.38) and its Catalytic Action on 1-Hydroxy-2-naphthoic Acid

The enzyme responsible for the synthesis of this compound is 1-hydroxy-2-naphthoate 1,2-dioxygenase (EC 1.13.11.38). wikipedia.orgenzyme-database.org This enzyme specifically acts on 1-hydroxy-2-naphthoic acid, catalyzing the oxidative cleavage of the aromatic ring. nih.govwikipedia.org The reaction involves the incorporation of both atoms of molecular oxygen (O2) into the substrate, leading to the formation of (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate, a synonym for this compound. wikipedia.orgenzyme-database.org This enzyme is a key component of the phenanthrene degradation pathway in bacteria. enzyme-database.org

Enzyme Classification
Accepted Name 1-hydroxy-2-naphthoate 1,2-dioxygenase
Systematic Name 1-hydroxy-2-naphthoate:oxygen 1,2-oxidoreductase (decyclizing)
EC Number 1.13.11.38
CAS Registry Number 85941-64-6
Other Names 1-hydroxy-2-naphthoate dioxygenase, 1-hydroxy-2-naphthoate-degrading enzyme, 1-hydroxy-2-naphthoic acid dioxygenase
Table 1: Classification of 1-hydroxy-2-naphthoate 1,2-dioxygenase. wikipedia.orgenzyme-database.org

Specificity and Regioselectivity of Oxygen Incorporation in this compound Formation

Enzymatic reactions are often characterized by their high degree of specificity, including regioselectivity, which dictates the precise location of bond formation or cleavage. lumenlearning.comdurgapurgovtcollege.ac.in In the formation of this compound, 1-hydroxy-2-naphthoate 1,2-dioxygenase exhibits remarkable specificity for its substrate, 1-hydroxy-2-naphthoic acid. For instance, the enzyme shows no activity towards the isomeric compound 3-hydroxy-2-naphthoic acid. nih.gov

The regioselectivity of the dioxygenase ensures that the oxygen is incorporated at specific positions on the aromatic ring, leading to the correct ring-opened product. lumenlearning.comaklectures.com The enzyme's active site is structured to bind the substrate in a specific orientation, facilitating the attack of oxygen at the desired location. nih.gov This precise control over the reaction's orientation is crucial for the efficient and accurate synthesis of this compound.

Mechanistic Models for Dioxygenase-Mediated Aromatic Ring Cleavage

The mechanism of aromatic ring cleavage by non-heme iron dioxygenases, such as 1-hydroxy-2-naphthoate 1,2-dioxygenase, is a subject of extensive research. nih.govresearchgate.net While the exact mechanism for this specific enzyme is still under investigation, general models for related dioxygenases provide valuable insights.

A common theme in the mechanism of extradiol dioxygenases involves the activation of molecular oxygen by the ferrous iron (Fe2+) at the enzyme's active site. researchgate.net Computational studies on similar enzymes, like homogentisate (B1232598) dioxygenase, suggest a multi-step process. nih.govacs.org This process may involve the formation of a peroxo intermediate, followed by the homolytic cleavage of the O-O bond to generate an arene oxide radical, which ultimately leads to the cleavage of the aromatic ring. acs.org The binding mode of the substrate to the iron center, whether monodentate or bidentate, plays a crucial role in the activation of dioxygen. acs.org

Role of Essential Cofactors and Metal Ions (e.g., Fe2+) in the Dioxygenase Activity

The catalytic activity of 1-hydroxy-2-naphthoate 1,2-dioxygenase is critically dependent on the presence of ferrous iron (Fe2+) as a cofactor. nih.govwikipedia.orgenzyme-database.org This non-heme iron is a common feature among many ring-cleaving dioxygenases and is directly involved in the binding and activation of molecular oxygen. acs.orgnih.gov The iron ion is typically coordinated by specific amino acid residues within the enzyme's active site, creating a precise environment for catalysis. researchgate.net The activity of the enzyme can be inhibited by chelating agents that specifically bind to ferrous iron, such as o-phenanthroline, further highlighting the essential role of this metal ion. nih.gov

Stereochemical Considerations in the Biosynthesis of this compound

The product of the 1-hydroxy-2-naphthoate 1,2-dioxygenase reaction is specifically the (3Z)-isomer of 4-(2-carboxyphenyl)-2-oxobut-3-enoate. wikipedia.orgenzyme-database.org However, studies have shown that under certain conditions, the initially formed product can be the (E)-isomer, which then isomerizes to the more stable (Z)-form. asm.org This suggests that the stereochemistry of the final product may be a result of both the enzymatic reaction and subsequent non-enzymatic isomerization. The stereospecificity of an enzyme, which dictates the formation of a particular stereoisomer, is a key feature of many biosynthetic pathways. masterorganicchemistry.comnih.gov

Enzymatic Transformation and Degradation of 2 Carboxybenzalpyruvate

Aldolase-Mediated Cleavage of 2'-Carboxybenzalpyruvate

The central step in the degradation of this compound is its cleavage by a specific aldolase (B8822740), an enzyme that breaks carbon-carbon bonds. wikipedia.org This reaction is a critical link in the phthalate (B1215562) pathway of phenanthrene (B1679779) metabolism. qmul.ac.ukkisti.re.kr

4-(2-carboxyphenyl)-2-oxobut-3-enoate aldolase, commonly known as this compound aldolase, is classified under the enzyme commission number EC 4.1.2.34. wikipedia.orgqmul.ac.ukexpasy.org It belongs to the lyase family, specifically the aldehyde-lyases. wikipedia.org The systematic name for this enzyme is (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate 2-formylbenzoate-lyase (pyruvate-forming). wikipedia.orgqmul.ac.uk It is also referred to by other names such as (3E)-4-(2-carboxyphenyl)-2-oxobut-3-enoate 2-carboxybenzaldehyde-lyase. qmul.ac.ukamericanchemicalsuppliers.com This enzyme is involved in the bacterial metabolism of phenanthrene. qmul.ac.ukexpasy.org

Detailed characterization has been performed on the enzyme isolated from Nocardioides sp. strain KP7, a phenanthrene-degrading bacterium. nih.govnih.gov The enzyme, a homotrimer, has a total molecular mass of approximately 113 kDa, with each subunit being around 38 kDa. nih.govnih.gov The gene encoding this enzyme, named phdJ, has been identified and sequenced. nih.govnih.gov Studies show that its expression is induced by the presence of phenanthrene or its metabolic byproducts. nih.gov

Below is a table summarizing the key characteristics of this compound Aldolase from Nocardioides sp. strain KP7.

CharacteristicValueSource
EC Number 4.1.2.34 qmul.ac.ukexpasy.org
Systematic Name (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate 2-formylbenzoate-lyase (pyruvate-forming) wikipedia.orgqmul.ac.uk
Source Organism Nocardioides sp. strain KP7 nih.govnih.gov
Molecular Mass (Native) 113 kDa nih.govnih.gov
Subunit Structure Homotrimer (38 kDa subunits) nih.govnih.gov
Optimal pH 7.5 nih.govuniprot.org
Optimal Temperature 45°C nih.govuniprot.org
K_m for trans-2'-carboxybenzalpyruvate 50 µM nih.govnih.gov
k_cat_ 13 s⁻¹ nih.govnih.gov

The enzyme this compound aldolase catalyzes the reversible cleavage of (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate in the presence of water. qmul.ac.uk This reaction yields two products: 2-formylbenzoate (B1231588) (also known as 2-carboxybenzaldehyde) and pyruvate (B1213749). qmul.ac.ukkisti.re.krnih.gov

This aldol (B89426) cleavage is a crucial step that breaks down the C8 side chain attached to the aromatic ring, which is a common strategy in the degradation pathways of polycyclic aromatic hydrocarbons. nih.gov

This compound aldolase is a member of the Class I aldolases, which utilize a Schiff base mechanism for catalysis. umbc.eduresearchgate.net This mechanism involves the formation of a covalent intermediate between the substrate and a lysine (B10760008) residue in the enzyme's active site. researchgate.netproteopedia.org

The catalytic cycle for Class I aldolases generally proceeds as follows:

The carbonyl group of the substrate reacts with the ε-amino group of an active site lysine residue to form a protonated Schiff base (iminium ion). researchgate.netyoutube.com

This intermediate facilitates the cleavage of the carbon-carbon bond in a retro-aldol reaction. youtube.com

Following the cleavage, the product aldehyde (2-formylbenzoate) is released.

The remaining enamine intermediate is then hydrolyzed to release the second product (pyruvate) and regenerate the free enzyme. nih.gov

The enzyme from Nocardioides sp. KP7 (PhdJ) is homologous to other well-studied hydratase-aldolases and belongs to the DHDPS family of Schiff-base-dependent class I aldolases. uniprot.orgumbc.edu Based on sequence similarity, specific active site residues have been proposed. uniprot.org A key lysine residue is predicted to form the Schiff base intermediate with the substrate, while another nearby residue is thought to be involved in the necessary proton transfer during the cleavage reaction. uniprot.org The enzyme's activity is not affected by metal chelators like EDTA, which is characteristic of Class I aldolases, distinguishing them from the metal-dependent Class II aldolases. uniprot.orgresearchgate.net

In some bacteria, such as Nocardioides sp. strain KP7, the enzymatic activity is part of a bifunctional protein known as trans-2'-carboxybenzalpyruvate hydratase-aldolase. nih.govnih.govresearchgate.net This enzyme catalyzes both the hydration of the double bond in the substrate and the subsequent aldol cleavage. nih.govnih.gov The enzyme, encoded by the phdJ gene, transforms trans-2'-carboxybenzalpyruvate into 2-carboxybenzaldehyde (B143210) and pyruvate. nih.govuniprot.org This bifunctionality is also observed in homologous enzymes like NahE, which is involved in naphthalene (B1677914) degradation. nih.gov The hydratase function involves the addition of a water molecule across the C-C double bond, which prepares the substrate for the retro-aldol cleavage reaction. nih.gov

Subsequent Metabolic Fates of this compound Degradation Products

The products of the aldolase reaction, 2-formylbenzoate and pyruvate, are further metabolized by the cell. Pyruvate enters central metabolic pathways, while 2-formylbenzoate undergoes further enzymatic conversion.

The product 2-formylbenzoate (also known as 2-carboxybenzaldehyde or CBA) is oxidized to form phthalate (o-phthalic acid). researchgate.netgenome.jp This reaction is catalyzed by the enzyme 2-formylbenzoate dehydrogenase (EC 1.2.1.78), also known as 2-carboxybenzaldehyde dehydrogenase or PhdK. researchgate.netgenome.jp

The reaction requires NAD⁺ as a cofactor and proceeds as follows: 2-formylbenzoate + NAD⁺ + H₂O → o-phthalic acid + NADH + H⁺ genome.jp

This dehydrogenase has been characterized in Nocardioides sp. strain KP7, where the gene (phdK) is clustered with the genes for the preceding steps in the phenanthrene degradation pathway. researchgate.net Phthalate is then further degraded through other enzymatic pathways. nih.gov

Phthalate Transformation and Entry into the Protocatechuate Pathway

The microbial degradation of phthalates, common environmental pollutants, often proceeds via conversion to protocatechuate, a central intermediate in the catabolism of various aromatic compounds. d-nb.info This transformation is a critical entry point into highly conserved metabolic routes like the β-ketoadipate pathway. nih.gov In aerobic bacteria, the process is typically initiated by multi-component enzyme systems, primarily involving dioxygenases. d-nb.infoasm.org

The degradation pathway varies slightly between different bacterial species, particularly between Gram-positive and Gram-negative bacteria, based on the initial point of oxygen insertion on the phthalate molecule. researchgate.net

4,5-Dioxygenation Pathway: Predominantly observed in Gram-positive bacteria like Arthrobacter keyseri, this pathway begins with the action of phthalate 4,5-dioxygenase. researchgate.netnih.gov This enzyme introduces two hydroxyl groups at the C4 and C5 positions of the phthalate ring, forming cis-4,5-dihydroxy-4,5-dihydrophthalate. researchgate.net This intermediate is then aromatized by cis-4,5-dihydroxy-4,5-dihydrophthalate dehydrogenase to yield 4,5-dihydroxyphthalate. researchgate.net The final step in forming protocatechuate is a decarboxylation reaction catalyzed by 4,5-dihydroxyphthalate decarboxylase. researchgate.net

3,4-Dioxygenation Pathway: More common in Gram-negative bacteria, this pathway is initiated by phthalate 3,4-dioxygenase. researchgate.netnih.gov This enzyme acts on the C3 and C4 positions to produce cis-3,4-dihydroxy-3,4-dihydrophthalate. researchgate.netresearchgate.net Subsequent dehydrogenation by cis-3,4-dihydroxy-3,4-dihydrophthalate dehydrogenase results in the formation of 3,4-dihydroxyphthalate. nih.govresearchgate.net This compound is then decarboxylated by 3,4-dihydroxyphthalate 2-decarboxylase to yield protocatechuate. nih.govresearchgate.net

In some organisms, such as Nocardia erythropolis, the enzymes involved in this pathway, including phthalate oxygenase and protocatechuate 3,4-dioxygenase, are inducible and their formation is triggered by the presence of phthalate esters or their metabolic intermediates. tandfonline.com The resulting protocatechuate serves as the substrate for ring-cleavage enzymes, which open up the aromatic ring and commit the molecule to further degradation. d-nb.infonih.gov

Table 1: Key Enzymes in the Aerobic Transformation of Phthalate to Protocatechuate

Enzyme Function Pathway Typical Organisms Reference
Phthalate 3,4-dioxygenase Catalyzes the initial dihydroxylation of phthalate to cis-3,4-dihydroxy-3,4-dihydrophthalate. 3,4-Dioxygenation Gram-negative bacteria (Arthrobacter keyseri) researchgate.netnih.govresearchgate.net
cis-3,4-dihydroxy-3,4-dihydrophthalate dehydrogenase Oxidizes the cis-dihydrodiol intermediate to 3,4-dihydroxyphthalate. 3,4-Dioxygenation Arthrobacter keyseri researchgate.netnih.govresearchgate.net
3,4-dihydroxyphthalate 2-decarboxylase Removes a carboxyl group from 3,4-dihydroxyphthalate to form protocatechuate. 3,4-Dioxygenation Arthrobacter keyseri nih.govresearchgate.net
Phthalate 4,5-dioxygenase Catalyzes the initial dihydroxylation of phthalate to cis-4,5-dihydroxy-4,5-dihydrophthalate. 4,5-Dioxygenation Gram-positive bacteria researchgate.net
cis-4,5-dihydroxy-4,5-dihydrophthalate dehydrogenase Oxidizes the cis-dihydrodiol intermediate to 4,5-dihydroxyphthalate. 4,5-Dioxygenation Gram-positive bacteria researchgate.net
4,5-dihydroxyphthalate decarboxylase Removes a carboxyl group from 4,5-dihydroxyphthalate to form protocatechuate. 4,5-Dioxygenation Gram-positive bacteria researchgate.net

Convergence of this compound Catabolism Products into Central Carbon Metabolism (e.g., Tricarboxylic Acid Cycle Intermediates via β-Ketoadipate Pathway)

The catabolic pathways for many aromatic compounds, including those derived from phthalate and polycyclic aromatic hydrocarbons like phenanthrene, converge on a few key central intermediates. d-nb.infonih.gov These intermediates are then channeled into core metabolic pathways, most notably the tricarboxylic acid (TCA) cycle, for energy production and the generation of biosynthetic precursors. nih.govcapes.gov.br The β-ketoadipate pathway is a primary route for funneling aromatic breakdown products into the TCA cycle. nih.govcapes.gov.br

The β-Ketoadipate Pathway

The β-ketoadipate pathway is a convergent metabolic sequence that processes catechol and protocatechuate, the latter being a key product of phthalate degradation. nih.gov The protocatechuate branch of this pathway involves a series of enzymatic steps that ultimately yield succinyl-CoA and acetyl-CoA, both of which are direct entrants into the TCA cycle. capes.gov.br

Fate of this compound Catabolites

This compound itself is an intermediate in the degradation of phenanthrene. asm.org In organisms such as Nocardioides sp. strain KP7, it is acted upon by the enzyme trans-2'-carboxybenzalpyruvate hydratase-aldolase. asm.orguniprot.org This enzyme catalyzes the cleavage of this compound into two distinct products: pyruvate and 2-formylbenzoate (also known as 2-carboxybenzaldehyde). asm.orguniprot.org

These two products feed into central carbon metabolism through different routes:

Pyruvate: As a key product of glycolysis, pyruvate is a central metabolic hub. ttuhsc.edu It can be converted to acetyl-CoA by the pyruvate dehydrogenase complex, directly entering the TCA cycle. wikipedia.org Alternatively, it can be carboxylated to form oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. wikipedia.orgnih.gov

2-Formylbenzoate (2-Carboxybenzaldehyde): This aromatic aldehyde can be further oxidized to a di-acid, which can then potentially enter pathways similar to phthalate degradation, leading back to protocatechuate and subsequently the β-ketoadipate pathway.

The degradation of this compound thus represents a clear example of how complex aromatic structures are broken down into smaller, manageable molecules that integrate seamlessly into the fundamental energy-generating pathways of the cell.

Table 2: Enzymes of the Protocatechuate Branch of the β-Ketoadipate Pathway

Enzyme Abbreviation Function Reference
Protocatechuate 4,5-dioxygenase PcmA Catalyzes the extradiol ring cleavage of protocatechuate. researchgate.netnih.gov
2-hydroxy-4-carboxymuconic semialdehyde dehydrogenase PcmB Oxidizes the semialdehyde intermediate. researchgate.net
2-pyrone-4,6-dicarboxylate hydrolase PcmC Hydrolyzes the cyclic ester intermediate. researchgate.netnih.gov
4-oxalomesaconate hydratase PcmD Adds water to the double bond of 4-oxalomesaconate. researchgate.net
4-oxalocitramalate aldolase PcmE Cleaves 4-oxalocitramalate to pyruvate and oxaloacetate. researchgate.net
trans-2'-carboxybenzalpyruvate hydratase-aldolase PhdJ Cleaves this compound to pyruvate and 2-formylbenzoate. asm.orguniprot.org

Genetic Organization and Molecular Regulation of 2 Carboxybenzalpyruvate Metabolic Pathways

Genomic Localization and Arrangement of Genes Encoding 2'-Carboxybenzalpyruvate-Metabolizing Enzymes

The genes encoding the enzymes that metabolize this compound are frequently organized into functional units known as operons or gene clusters on the bacterial chromosome or on plasmids. This clustering facilitates the coregulation of all the genes necessary for a specific metabolic pathway.

A notable example is the phenanthrene (B1679779) degradation pathway in Nocardioides sp. strain KP7. In this bacterium, the gene encoding trans-2'-carboxybenzalpyruvate hydratase-aldolase, the enzyme that cleaves this compound into 2-carboxybenzaldehyde (B143210) and pyruvate (B1213749), has been identified and designated as phdJ. This gene is 996 base pairs in length. nih.gov The deduced amino acid sequence of the PhdJ enzyme shows homology to trans-2'-hydroxybenzalpyruvate hydratase-aldolases from Pseudomonas putida PpG7 and Pseudomonas sp. strain C18, suggesting a shared evolutionary origin for these aldolases involved in aromatic compound degradation. nih.govnih.gov

The table below summarizes the key genes and their organization in the context of this compound and related aromatic compound metabolism.

Gene/OperonFunctionOrganismGenomic Organization
phdJEncodes trans-2'-carboxybenzalpyruvate hydratase-aldolaseNocardioides sp. strain KP7Cloned and sequenced; part of the phenanthrene degradation pathway. nih.govnih.gov
phnS-phnFECDALRegulatory and catabolic genes for naphthalene (B1677914) and phenanthrene degradationBurkholderia sp. strain RP007Organized in an operon with the regulatory gene preceding the catabolic genes. nih.gov
nah and sal operonsCatabolism of naphthalene to salicylate (B1505791) and then to pyruvate and acetaldehydePseudomonas speciesTwo distinct operons controlled by a master regulator. nih.gov

Transcriptional Control Mechanisms Governing the Expression of Pathway Genes

The expression of genes involved in this compound metabolism is tightly regulated at the transcriptional level. This control ensures that the necessary enzymes are synthesized only when their substrates, such as phthalate (B1215562) or phenanthrene-derived intermediates, are present in the environment, thus conserving cellular resources.

Inducer Molecules and Regulatory Proteins

The induction of these metabolic pathways is typically triggered by the presence of specific aromatic substrates or their metabolic intermediates. These inducer molecules bind to regulatory proteins, which in turn modulate the transcription of the catabolic genes.

In the context of phenanthrene degradation, the enzymes responsible for the metabolism of 1-hydroxy-2-naphthoic acid, the precursor to this compound, are induced by growth on phthalate and to a lesser extent by protocatechuate. nih.gov This suggests that phthalate or a downstream metabolite acts as a key inducer molecule for this pathway.

A common family of regulatory proteins involved in the degradation of aromatic compounds is the LysR-type transcriptional regulators (LTTRs). nih.gov These proteins typically act as transcriptional activators in the presence of an inducer molecule, which is often an intermediate of the metabolic pathway. nih.gov For instance, the NahR protein is a master regulator for the naphthalene degradation regulon in Pseudomonas, controlling the expression of both the nah and sal operons. nih.gov In many cases, the inducers for these LTTRs are pathway intermediates such as substituted muconates. nih.gov

Regulatory Protein FamilyInducer Molecule(s)Target Genes/OperonsRegulatory Effect
LysR-type (e.g., NahR)Salicylate, pathway intermediatesnah and sal operons for naphthalene degradationActivation of transcription nih.gov
UnknownPhthalate, ProtocatechuateGenes for 1-hydroxy-2-naphthoic acid metabolismInduction of enzyme synthesis nih.gov

Promoter Elements and Transcriptional Activator/Repressor Interactions

The initiation of transcription of the catabolic genes is controlled by the interaction of regulatory proteins with specific DNA sequences known as promoter elements. These interactions can either enhance (activation) or block (repression) the binding of RNA polymerase, the enzyme responsible for transcription.

While specific promoter elements for the phdJ gene have not been detailed, the general mechanism for LTTRs involves binding to a regulatory binding site (RBS) and an activator binding site (ABS) upstream of the target promoter. The binding of the inducer molecule to the LTTR often causes a conformational change that allows the regulator to interact productively with RNA polymerase, leading to the activation of transcription.

Post-Transcriptional and Post-Translational Regulatory Events

Beyond transcriptional control, the activity of enzymes in the this compound metabolic pathway can be modulated by post-transcriptional and post-translational events. These regulatory layers provide a finer level of control over the metabolic flux.

Post-transcriptional regulation can involve the stability of the messenger RNA (mRNA) transcripts of the catabolic genes. Although specific mechanisms for the this compound pathway are not well-documented, in other bacterial systems, small regulatory RNAs (sRNAs) can bind to mRNA molecules and either promote their degradation or inhibit their translation into proteins.

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can significantly impact its activity, stability, or localization. nih.gov Common PTMs include phosphorylation, acetylation, and glycosylation. While specific PTMs for the trans-2'-carboxybenzalpyruvate hydratase-aldolase have not been reported, these modifications are known to regulate the activity of various enzymes involved in metabolic pathways. nih.gov For example, PTMs can alter the enzyme's conformation, affecting its substrate binding affinity or catalytic efficiency. nih.gov

Evolutionary Perspectives on Gene Acquisition and Pathway Diversification in Aromatic Compound Degradation

The metabolic pathways for the degradation of complex aromatic compounds like phenanthrene and phthalate are believed to have evolved in a modular fashion. This evolutionary process often involves the recruitment and assembly of genes from different sources through mechanisms such as horizontal gene transfer (HGT).

The genes for aromatic hydrocarbon oxidation pathways are often found on mobile genetic elements like plasmids and transposons, which facilitates their transfer between different bacterial species. nih.gov This modular evolution allows microorganisms to rapidly adapt to new environmental niches containing novel aromatic compounds. The commonality of the lower or central parts of these pathways, such as the steps leading to and from catechol or protocatechuate, suggests a core metabolic module that has been linked to various "upper" pathways that funnel a wide range of aromatic compounds into these central intermediates. nih.gov

Microbial Diversity and Ecological Significance of 2 Carboxybenzalpyruvate Dependent Pathways

Distribution of 2'-Carboxybenzalpyruvate Metabolism Across Diverse Bacterial Genera

The capacity to metabolize polycyclic aromatic hydrocarbons (PAHs) via pathways involving this compound is distributed across a wide range of bacterial genera. This metabolic capability is not confined to a single phylogenetic group but is found in both Gram-positive and Gram-negative bacteria, highlighting its evolutionary significance in detoxifying and utilizing complex carbon sources. tandfonline.com

Key bacterial genera known to possess these degradation pathways include:

Nocardioides : Strains of this Gram-positive genus, such as Nocardioides sp. strain KP7, are well-characterized phenanthrene (B1679779) degraders that utilize a pathway involving the enzyme trans-2'-carboxybenzalpyruvate hydratase-aldolase. nih.gov

Mycobacterium : This genus includes numerous species with a remarkable ability to degrade high-molecular-weight PAHs. mdpi.com Species like Mycobacterium vanbaalenii PYR-1 and Mycobacterium sp. TJFP1 degrade phenanthrene and pyrene (B120774) through pathways that generate this compound as an intermediate. asm.orgepa.govmdpi.com

Burkholderia : In some Gram-negative Burkholderia strains, the catabolic pathway for 2-naphthoate (B1225688) proceeds via this compound. nih.gov

Arthrobacter : Certain species within this Gram-positive genus are also implicated in the metabolism of PAHs, contributing to the turnover of these compounds in soil environments. scispace.com

Other Gram-Negative Aerobic Bacteria : Genera such as Sphingomonas are known to degrade a variety of PAHs, with some pathways proceeding through intermediates common to phenanthrene degradation, including the formation of 1-hydroxy-2-naphthoic acid, the precursor to this compound. mdpi.comoup.comnih.gov

Table 1: Bacterial Genera with this compound-Dependent Pathways
Bacterial GenusGram StainExample Species/StrainDegraded Compound(s)Reference
NocardioidesPositivesp. strain KP7Phenanthrene nih.gov
MycobacteriumPositivevanbaalenii PYR-1, sp. TJFP1Phenanthrene, Pyrene asm.orgepa.govmdpi.com
BurkholderiaNegativestrain JT 15002-Naphthoate nih.gov
SphingomonasNegativesp. strain P2Phenanthrene oup.comnih.gov

Role in the Aerobic Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)

This compound is a key metabolite in the aerobic degradation of several PAHs, particularly those broken down via the "phthalate pathway." kisti.re.kr Its formation and subsequent cleavage are critical steps that open the aromatic ring structure, facilitating its conversion into compounds that can enter central metabolism.

Phenanthrene Degradation : In many bacteria, the degradation of phenanthrene involves initial dioxygenase attacks that lead to the formation of 1-hydroxy-2-naphthoic acid. oup.com This compound is then targeted by another dioxygenase, which cleaves the aromatic ring to form trans-2'-carboxybenzalpyruvate. mdpi.com An enzyme, trans-2'-carboxybenzalpyruvate hydratase-aldolase, subsequently catalyzes the conversion of this intermediate into 2-carboxybenzaldehyde (B143210) and pyruvate (B1213749), effectively linking PAH degradation to the Krebs cycle. nih.gov

Pyrene Degradation : The biodegradation of the four-ring PAH, pyrene, by organisms like Mycobacterium vanbaalenii PYR-1, also proceeds through pathways that converge on metabolites common to phenanthrene degradation. mdpi.comasm.org After initial ring oxidations and cleavages, the pathway can lead to the formation of 1-hydroxy-2-naphthoate (B8527853), which is then processed via this compound. asm.orgtandfonline.com

2-Naphthoate Degradation : The catabolism of 2-naphthoate in bacteria such as Burkholderia involves its conversion to 1-hydroxy-2-naphthoate, which then enters the same ring-cleavage pathway seen in phenanthrene degradation, producing this compound as an intermediate before being converted to 2-carboxybenzaldehyde. nih.gov

Table 2: Role of this compound in PAH Degradation Pathways
Initial PAHKey PrecursorEnzymatic Step to this compoundProducts of this compound CleavageReference
Phenanthrene1-Hydroxy-2-naphthoic acidDioxygenation2-Carboxybenzaldehyde, Pyruvate nih.govmdpi.com
Pyrene1-Hydroxy-2-naphthoate (from pathway intermediates)Dioxygenation2-Carboxybenzaldehyde, Phthalic Acid asm.orgtandfonline.com
2-Naphthoate1-Hydroxy-2-naphthoateDioxygenation2-Carboxybenzaldehyde nih.gov

Contributions to Natural Biogeochemical Cycles and Environmental Carbon Flow

The microbial metabolism of persistent organic pollutants like PAHs is a vital component of the Earth's biogeochemical cycles, particularly the carbon cycle. wikipedia.orglibretexts.orgkhanacademy.org PAHs represent a recalcitrant pool of carbon that, without microbial intervention, would remain locked in sediments and soils for extended periods. tandfonline.com

The degradation pathways that utilize this compound play a direct role in carbon turnover. By breaking down complex, multi-ring aromatic structures, bacteria transform this inert carbon into biologically accessible forms. The cleavage of this compound yields smaller molecules like pyruvate and aldehydes, which are readily assimilated into central metabolic pathways such as the Krebs cycle. nih.govnih.gov This process, known as mineralization, ultimately converts organic carbon from pollutants into biomass and carbon dioxide (CO₂), returning it to the active carbon cycle. mdpi.comlibretexts.org In this way, microorganisms possessing these pathways act as essential catalysts in environmental carbon flow, preventing the long-term sequestration of carbon in toxic compounds and ensuring its availability for broader ecosystem productivity. scispace.comfrontiersin.org

Implications for Bioremediation Strategies in Contaminated Environments

Understanding the genetics and biochemistry of the this compound-dependent pathways has significant implications for developing effective bioremediation strategies for sites contaminated with PAHs. researchgate.net These strategies leverage the natural catabolic capabilities of microorganisms to clean up pollutants in soil and water. nih.govmdpi.com

Bioaugmentation : This approach involves introducing specialized microorganisms, such as strains of Mycobacterium or Nocardioides known to possess efficient PAH degradation pathways, into a contaminated environment. mdpi.com Knowledge of the this compound pathway allows for the selection and cultivation of the most effective bacterial strains for degrading specific target pollutants like phenanthrene and pyrene. nih.govnih.gov

Biostimulation : This strategy focuses on enhancing the activity of indigenous PAH-degrading microbial communities already present at a contaminated site. frontiersin.org By understanding the metabolic requirements of pathways involving this compound, conditions can be optimized—for example, by adding nutrients (N, P) or oxygen—to stimulate the growth and enzymatic activity of these native bacteria, thereby accelerating the rate of pollutant degradation. nih.gov

Monitoring and Efficacy Assessment : The genes encoding key enzymes in the pathway, such as trans-2'-carboxybenzalpyruvate hydratase-aldolase, can serve as genetic markers to monitor the presence and activity of PAH-degrading bacteria at a site. nih.gov Detecting these genes or their metabolic products can help assess the progress and effectiveness of a bioremediation effort.

The use of microbial consortia, often containing multiple bacterial species with complementary degradation capabilities, is frequently more effective than using single strains for cleaning up mixed-pollutant sites. nih.gov A thorough understanding of individual metabolic pathways, including the one involving this compound, is crucial for designing potent and successful bioremediation technologies. researchgate.net

Advanced Methodological Approaches for Investigating 2 Carboxybenzalpyruvate Metabolism

Biochemical Characterization of Enzymes Involved in 2'-Carboxybenzalpyruvate Metabolism

Biochemical characterization is fundamental to understanding the function of enzymes that act upon this compound. This involves isolating the enzyme of interest and systematically studying its catalytic properties.

The initial step in characterizing an enzyme from the this compound metabolic pathway is its purification from the source organism. This is often a multi-step process designed to separate the target enzyme from other cellular components. Common purification strategies include:

Chromatography: Techniques such as ion-exchange, size-exclusion, and affinity chromatography are sequentially used to separate proteins based on their charge, size, and specific binding properties, respectively. For instance, the purification of trans-2'-carboxybenzalpyruvate hydratase-aldolase from a phenanthrene-degrading Nocardioides strain involved chromatographic methods to achieve a high degree of purity. utexas.edutandfonline.comnus.edu.sgnih.gov

Electrophoresis: Methods like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are used to assess the purity of the enzyme at each step and to estimate its molecular weight. creative-enzymes.com

Once a purified or partially purified enzyme is obtained, its activity must be measured. Activity assays are designed to be specific and sensitive, allowing for the quantification of the enzymatic reaction.

Spectrophotometric Monitoring: Many enzymatic reactions involving this compound can be monitored by observing changes in the absorbance of light at a specific wavelength. openbiotechnologyjournal.com This can be due to the formation or consumption of a chromophoric substrate or product. For example, the activity of laccase, an enzyme that can be involved in related aromatic compound degradation, can be assayed by monitoring the oxidation of a substrate like ABTS, which results in a colored product. openbiotechnologyjournal.com Similarly, the reduction of electron acceptors like 2,6-dichlorophenolindophenol (DCPIP) can be followed spectrophotometrically to measure the activity of certain dehydrogenases. frontiersin.org

Oxygen Uptake Experiments: For oxygenase enzymes that may be involved in the upstream pathways leading to the formation of this compound, measuring the rate of oxygen consumption is a direct way to determine enzyme activity. nih.govnih.gov This can be accomplished using an oxygen electrode, which provides real-time data on oxygen levels in the reaction mixture. nih.gov

Table 1: Common Enzyme Purification and Activity Assay Techniques

Technique Principle Application in this compound Metabolism Research
Ion-Exchange Chromatography Separation based on net charge of the protein. Isolation of enzymes like hydratase-aldolases from complex protein mixtures.
Size-Exclusion Chromatography Separation based on the molecular size of the protein. Further purification of enzymes and determination of native molecular weight.
Affinity Chromatography Separation based on specific binding interactions. Highly specific purification of tagged recombinant enzymes or enzymes with known ligands. nih.gov
Spectrophotometry Measurement of light absorbance to quantify reaction products or substrates. Continuous monitoring of enzyme activity, for example, by following the disappearance of a substrate or the appearance of a colored product. openbiotechnologyjournal.comnih.gov
Oxygen Electrode Measurement of the rate of oxygen consumption in a reaction. Characterization of oxygenase enzymes involved in the initial steps of aromatic hydrocarbon degradation pathways that produce this compound. nih.gov

Enzyme kinetics studies are crucial for understanding the catalytic efficiency and mechanism of an enzyme. wikipedia.org By measuring the reaction rate at varying substrate concentrations, key kinetic parameters can be determined.

Michaelis-Menten Kinetics: For many enzymes in the this compound pathway, the relationship between reaction velocity and substrate concentration follows the Michaelis-Menten model. This allows for the determination of:

K_m (Michaelis constant): The substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an indicator of the enzyme's affinity for its substrate. wikipedia.org

V_max (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

k_cat (Turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

Substrate Specificity: Investigating an enzyme's ability to act on a range of different but structurally related substrates provides insight into its biological role and the structural features of its active site. libretexts.orgresearchgate.net For example, the trans-2'-carboxybenzalpyruvate hydratase-aldolase has been shown to have a specific activity towards its namesake substrate. utexas.edunus.edu.sgnih.gov Studies on related aldolases have explored their activity on various aldehydes and pyruvate (B1213749) analogs. utexas.edu

Table 2: Representative Kinetic Parameters of Enzymes in Aromatic Catabolic Pathways

Enzyme Substrate K_m (µM) V_max (units/mg) Source Organism
Naphthalene (B1677914) 1,2-dioxygenase Naphthalene 23 2860 pmol/mg protein/min Human liver microsomes nih.gov
Naphthalene 1,2-dioxygenase Naphthalene - - Pseudomonas putida strain KD10 biorxiv.orgbiorxiv.org
Phenylpyruvate decarboxylase Phenylpyruvate - - Azospirillum brasilense nih.gov

Note: Specific values for enzymes directly metabolizing this compound are often found within detailed research articles and can vary based on experimental conditions.

To fully understand the reaction mechanism, it is often necessary to identify transient intermediates formed during the catalytic cycle.

Isotopic Labeling: This powerful technique involves using substrates enriched with stable or radioactive isotopes (e.g., ¹³C, ¹⁸O, ²H) to trace the fate of specific atoms through the reaction. slideshare.netscribd.comias.ac.infiveable.me By analyzing the distribution of the isotope in the product, one can infer the mechanism of bond cleavage and formation. For example, using ¹⁸O-labeled water can help determine if a hydration step is involved in the reaction catalyzed by a hydratase.

Trapping Experiments: Reactive intermediates can sometimes be "trapped" by adding a chemical reagent that reacts with the intermediate to form a stable, identifiable adduct. utexas.edu For instance, sodium borohydride (B1222165) (NaBH₃) can be used to trap Schiff base intermediates formed between an enzyme and its substrate. Mass spectrometry analysis of the resulting modified enzyme can confirm the presence of the intermediate. utexas.edu Crossover experiments, which use a mixture of labeled and unlabeled reactants, can also provide evidence for the formation of specific intermediates. numberanalytics.com

Structural Biology Techniques Applied to this compound-Associated Enzymes

Determining the three-dimensional structure of an enzyme provides a static picture of its architecture, revealing the arrangement of amino acids in the active site and offering profound insights into its catalytic mechanism and substrate specificity.

X-ray crystallography is a primary technique for obtaining high-resolution atomic structures of proteins. mdpi.combiologiachile.clijcrt.org The process involves:

Crystallization: The purified enzyme is induced to form a well-ordered crystal lattice.

X-ray Diffraction: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

Structure Determination: The diffraction data is used to calculate an electron density map, from which the atomic coordinates of the protein can be determined.

The crystal structure of trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE), an enzyme related to those that metabolize this compound, has provided significant insights into the N-acetylneuraminate lyase (NAL) subgroup of the aldolase (B8822740) superfamily. utexas.edupdbus.orgnih.gov These structures reveal the key active site residues involved in catalysis, such as the lysine (B10760008) residue that forms a Schiff base with the pyruvate substrate. utexas.edu

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible protein complexes that are often difficult to crystallize. drugtargetreview.comappmicro.orgnih.govnih.gov

Principle: In cryo-EM, a purified sample of the enzyme or enzyme complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to capture thousands of two-dimensional images of the randomly oriented particles. These images are computationally averaged and reconstructed to generate a three-dimensional model of the molecule.

Computational Approaches: Molecular Docking, Dynamics Simulations, and Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

Advanced computational methods are indispensable for elucidating the intricate molecular mechanisms governing the metabolism of this compound. These in silico techniques provide insights that are often difficult to obtain through experimental methods alone, offering a detailed view of enzyme-substrate interactions, reaction dynamics, and catalytic mechanisms at an atomic level.

Molecular Docking is a computational technique used to predict the preferred orientation of a molecule (ligand), such as this compound, when bound to a larger molecule, typically a protein or enzyme. The primary goal is to identify the most stable binding mode, characterized by the lowest binding energy. This method is crucial for understanding how this compound fits into the active site of metabolic enzymes, like this compound hydratase-aldolase. By modeling the interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—researchers can hypothesize which amino acid residues are critical for substrate recognition and catalysis.

Molecular Dynamics (MD) Simulations build upon the static snapshots provided by molecular docking. MD simulations track the movements of atoms in a biomolecular system over time by solving Newton's equations of motion. nih.gov This provides a dynamic view of the enzyme-substrate complex, revealing conformational changes in both the enzyme and the substrate that occur during the binding process and leading up to the catalytic event. ethz.ch For the metabolism of this compound, MD simulations can illustrate how the enzyme's active site accommodates the substrate, the role of water molecules in the reaction, and the flexibility of protein loops that may be involved in catalysis or product release. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies offer the highest level of theoretical detail for studying enzymatic reactions. nih.govscialert.net In this hybrid approach, the chemically reactive part of the system—the substrate and the key amino acid residues in the active site—is treated with high-accuracy quantum mechanics (QM), which can model the breaking and forming of chemical bonds. scialert.net The rest of the protein and the surrounding solvent are treated with more computationally efficient molecular mechanics (MM). scialert.net For the conversion of this compound to 2-carboxybenzaldehyde (B143210) and pyruvate by its hydratase-aldolase, QM/MM simulations can be used to map the entire reaction pathway, calculate activation energies, and identify transition states, thereby elucidating the precise catalytic mechanism. biocrates.comacs.org

Computational MethodPrimary Application for this compound MetabolismKey Insights Provided
Molecular Docking Predicting the binding pose of this compound in the enzyme active site.Binding affinity (scoring), key interacting residues, initial substrate orientation.
Molecular Dynamics (MD) Simulating the dynamic behavior of the enzyme-substrate complex over time.Conformational changes, protein flexibility, role of solvent, stability of binding. nih.govethz.ch
QM/MM Modeling the enzymatic reaction (bond breaking/formation) with high accuracy.Reaction mechanisms, transition state structures, activation energy barriers. nih.govscialert.netacs.org

Genetic and 'Omics' Methodologies for Pathway Discovery and Analysis

The identification and characterization of metabolic pathways, such as the one involving this compound, are greatly accelerated by combining classical genetic techniques with modern 'omics' technologies. These approaches provide a holistic view, from the gene to the metabolic phenotype.

Gene Cloning, Site-Directed Mutagenesis, and Heterologous Expression Systems

These molecular biology techniques are fundamental for functionally characterizing the enzymes involved in this compound metabolism. The process typically follows a structured workflow:

Gene Cloning : Once a bacterium capable of degrading a compound via this compound is identified (e.g., Nocardioides sp. strain KP7 in phenanthrene (B1679779) degradation), the gene encoding the putative metabolic enzyme (e.g., this compound hydratase-aldolase) is isolated. nih.govnih.gov This is often achieved by creating a genomic library and screening for the desired enzymatic activity or by using probes based on homologous gene sequences from other organisms. nih.gov The identified gene, such as the phdJ gene for the hydratase-aldolase, is then inserted into a plasmid vector. nih.gov

Heterologous Expression : The recombinant plasmid containing the gene of interest is introduced into a well-characterized host organism, most commonly Escherichia coli. scialert.net This host then produces, or "expresses," the enzyme in large quantities, allowing for purification and detailed biochemical characterization. nih.govscialert.net This step is crucial for confirming the enzyme's function—for instance, verifying that the cloned gene product indeed catalyzes the conversion of this compound to 2-carboxybenzaldehyde and pyruvate. nih.gov

Site-Directed Mutagenesis : To investigate the role of specific amino acids in the enzyme's active site, researchers use site-directed mutagenesis to introduce precise changes into the gene's DNA sequence. patsnap.comwikipedia.org This results in a modified protein where one or more amino acids are substituted. neb.com By comparing the activity of the mutated enzyme to the wild-type, scientists can determine which residues are essential for substrate binding or catalysis. patsnap.comnih.gov For example, mutating a conserved tyrosine residue in the active site of a lyase could help determine its role in the catalytic mechanism. rcsb.org

Transcriptomics, Proteomics, and Metabolomics for Systems-Level Pathway Analysis

'Omics' technologies offer a snapshot of the molecular events occurring within an organism under specific conditions, providing a systems-level understanding of metabolic pathways. asm.orgscispace.com

Transcriptomics : This technique analyzes the complete set of RNA transcripts (the transcriptome) in a cell. By comparing the transcriptomes of bacteria grown in the presence and absence of a substrate like phenanthrene, researchers can identify genes that are significantly upregulated. cd-genomics.comnih.gov An increased transcription of a gene encoding a hydratase-aldolase in the presence of the substrate strongly suggests its involvement in the degradation pathway. nih.gov

Proteomics : Proteomics focuses on identifying and quantifying the entire complement of proteins (the proteome) in a biological sample. pnas.orggeneviatechnologies.com This provides direct evidence of the enzymes that are actively present. geneviatechnologies.com Following up on transcriptomic data, a proteomic analysis can confirm that the upregulated genes are indeed translated into functional enzymes. nih.gov Comparing protein levels under different conditions can reveal the key enzymatic players in the metabolism of this compound. nih.gov

Metabolomics : As the downstream result of gene expression and protein activity, metabolomics involves the comprehensive analysis of all small molecules (metabolites) within a system. jacc.orgnih.gov By analyzing samples from a culture degrading an aromatic compound, metabolomics can identify the accumulation of intermediates like this compound and its subsequent products. creative-proteomics.com This is a powerful tool for confirming pathway intermediates and discovering novel or unexpected metabolic routes. acs.orgnih.gov

'Omics' TechnologyLevel of AnalysisKey Question Answered for Pathway Discovery
Transcriptomics RNA (Gene Expression)Which genes are activated in response to the substrate? cd-genomics.com
Proteomics Protein (Enzymes)Which enzymes are actually produced to carry out the metabolism? pnas.org
Metabolomics MetabolitesWhat are the intermediates and products of the metabolic pathway? jacc.org

Advanced Chromatography and Spectroscopic Techniques for Metabolite Identification (e.g., HPLC, NMR, Mass Spectrometry)

The unambiguous identification of metabolites is critical for mapping a metabolic pathway. A combination of separation and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of this compound metabolism, HPLC is used to separate the various metabolites present in a bacterial culture extract. The compounds are separated based on their physicochemical properties as they pass through a column, allowing for the isolation and quantification of the parent compound and its degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is an unparalleled technique for determining the precise chemical structure of organic molecules. frontiersin.org After a metabolite is purified (often with the aid of HPLC), NMR analysis can provide detailed information about the carbon-hydrogen framework of the molecule, confirming its identity. nih.govfrontiersin.orghyphadiscovery.com For an unknown intermediate, 1D and 2D NMR experiments can elucidate its complete structure, which is essential for confirming novel steps in a metabolic pathway. frontiersin.orgnih.govosti.gov

Mass Spectrometry (MS) : Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. biocrates.comnih.govsilantes.com It is used to determine the molecular weight of metabolites with high accuracy. thermofisher.com When coupled with a separation technique like HPLC (LC-MS), it allows for the detection and tentative identification of numerous metabolites in a complex mixture. biocrates.com Tandem mass spectrometry (MS/MS) can fragment the ions to obtain structural information, which aids in the identification of compounds like this compound by comparing fragmentation patterns to known standards or databases. silantes.comnih.gov

Analytical TechniqueRole in Metabolite IdentificationInformation Provided
HPLC Separation and QuantificationRetention time for identification; peak area for quantification.
NMR Definitive Structure ElucidationAtomic connectivity, stereochemistry, and complete molecular structure. frontiersin.orgfrontiersin.org
Mass Spectrometry (MS) Detection and IdentificationAccurate molecular weight and elemental composition; fragmentation patterns for structural clues. nih.govsilantes.com

Future Directions and Emerging Research Avenues for 2 Carboxybenzalpyruvate Studies

Discovery and Engineering of Novel Enzymes for Enhanced Biocatalytic Activity

The discovery and engineering of enzymes are central to harnessing the metabolic potential of pathways involving 2'-Carboxybenzalpyruvate. nih.govcaver.cz The primary enzyme responsible for its transformation is trans-2'-Carboxybenzalpyruvate hydratase-aldolase. nih.gov Research into this and other related enzymes is focused on improving their efficiency, stability, and substrate specificity.

Detailed research has been conducted on the trans-2'-Carboxybenzalpyruvate hydratase-aldolase from the phenanthrene-degrading bacterium, Nocardioides sp. strain KP7. nih.gov This enzyme catalyzes the conversion of trans-2'-Carboxybenzalpyruvate into 2-carboxybenzaldehyde (B143210) and pyruvate (B1213749). nih.gov The gene for this enzyme has been cloned and sequenced, revealing a 996 base pair structure. nih.gov The enzyme itself is a homotrimer with a molecular mass of approximately 113 kDa, composed of 38-kDa subunits. nih.gov The expression of this enzyme in strain KP7 is inducible by phenanthrene (B1679779), indicating a regulated response to the presence of this aromatic hydrocarbon. nih.gov

Future research in this area will likely focus on the following:

Directed Evolution: Techniques such as error-prone PCR and gene shuffling can be used to create mutant libraries of trans-2'-Carboxybenzalpyruvate hydratase-aldolase. caver.cz These libraries can then be screened for variants with improved catalytic efficiency (kcat/Km), thermal stability, or altered substrate range.

Rational Protein Design: Based on the crystal structure of the enzyme, computational modeling can be used to predict mutations that would enhance its properties. caver.cz This approach allows for a more targeted method of protein engineering.

Metagenomic Screening: Exploring diverse environments, from contaminated soils to marine sediments, for novel microorganisms may lead to the discovery of new enzymes with superior properties for the conversion of this compound.

The following table summarizes the properties of the characterized trans-2'-Carboxybenzalpyruvate hydratase-aldolase from Nocardioides sp. strain KP7. nih.gov

PropertyValue
Source OrganismNocardioides sp. strain KP7
Substratetrans-2'-Carboxybenzalpyruvate
Products2-Carboxybenzaldehyde, Pyruvate
Molecular Mass (Native)113 kDa
Subunit Molecular Mass38 kDa
StructureHomotrimer
Optimal pH7.5
Km50 µM
kcat13 s-1
InductionInduced by phenanthrene

Synthetic Biology Applications for Constructing Optimized Biodegradation Pathways

Synthetic biology offers powerful tools to design and construct novel or optimized biodegradation pathways for aromatic compounds. neptjournal.comnih.gov By assembling genetic components from different organisms, it is possible to create microbial chassis with enhanced capabilities for breaking down pollutants. nih.gov

For pathways involving this compound, synthetic biology can be applied to:

Pathway Assembly: Genes encoding the enzymes for the upper pathway of phenanthrene degradation (leading to the formation of this compound) and the lower pathway (its subsequent breakdown) can be assembled into a single plasmid or integrated into the genome of a robust host organism like Escherichia coli or Pseudomonas putida. nih.gov

Construction of Synthetic Consortia: Different microbial strains can be engineered to perform specific steps of the degradation pathway. For instance, one strain could convert phenanthrene to this compound, while a second strain could be optimized to metabolize it further. encyclopedia.pub This division of labor can lead to a more efficient and stable degradation process. encyclopedia.pub

A hypothetical synthetic pathway for the degradation of phenanthrene could be constructed by combining enzymes from different organisms, as illustrated in the table below.

Degradation StepEnzymePotential Source Organism
Phenanthrene to 1-hydroxy-2-naphthoate (B8527853)Phenanthrene dioxygenase, etc.Nocardioides sp. KP7 nih.gov
1-hydroxy-2-naphthoate to trans-2'-Carboxybenzalpyruvate1-hydroxy-2-naphthoate dioxygenaseNocardioides sp. KP7
trans-2'-Carboxybenzalpyruvate to 2-Carboxybenzaldehyde and Pyruvatetrans-2'-Carboxybenzalpyruvate hydratase-aldolaseNocardioides sp. KP7 nih.gov
2-Carboxybenzaldehyde to Phthalate (B1215562)2-Carboxybenzaldehyde dehydrogenaseVarious bacteria
Phthalate to Tricarboxylic Acid (TCA) Cycle IntermediatesPhthalate degradation pathway enzymesVarious bacteria

Systems Biology Integration for Holistic Understanding of Aromatic Catabolism Networks

Systems biology provides a framework for understanding the complex interactions within a cell during the metabolism of aromatic compounds. nih.gov By integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), researchers can create comprehensive models of catabolic networks. nih.gov

In the context of this compound, a systems biology approach would involve:

Network Reconstruction: Mapping the complete metabolic network for the degradation of compounds like phenanthrene in a particular organism. This would place the conversion of this compound within the broader context of cellular metabolism. semanticscholar.org

Flux Balance Analysis: Predicting the flow of metabolites through the network under different conditions. This can help identify bottlenecks and predict the effects of genetic modifications.

Regulatory Network Analysis: Understanding how the expression of genes involved in the pathway, including the gene for trans-2'-Carboxybenzalpyruvate hydratase-aldolase, is controlled in response to environmental cues.

A systems biology study of an organism like Aromatoleum aromaticum EbN1T, which degrades a variety of aromatic compounds, can reveal how different catabolic modules are regulated and interconnected, providing insights that are applicable to pathways involving this compound. nih.gov

Exploration of this compound Pathways in Uncharted Microbial Niches

The vast majority of microorganisms in the environment have not yet been cultured or characterized. These "uncharted microbial niches" represent a massive reservoir of novel enzymes and metabolic pathways. The degradation of aromatic compounds is not limited to a few well-studied bacterial genera; it is a widespread capability. nih.gov

Future research will likely involve:

Metagenomics: Directly sequencing DNA from environmental samples (e.g., soil, water, sediment) to identify genes for enzymes involved in aromatic catabolism, including those that produce and degrade this compound.

Culturomics: Employing advanced culturing techniques to isolate and grow previously unculturable microorganisms that may possess unique and highly efficient pathways for degrading compounds like phenanthrene.

Bioprospecting in Extreme Environments: Investigating microorganisms from extreme environments (e.g., high temperature, high salinity, low pH) may yield robust enzymes that are better suited for industrial applications.

The discovery of phenanthrene degradation in various bacterial species, including those from the genera Pseudomonas, Nocardioides, and Rhodococcus, highlights the diversity of these pathways in nature. nih.govnih.govfrontiersin.org

Potential for Industrial Biorefining and Sustainable Chemical Production Applications

The catabolism of aromatic compounds, including pathways that proceed via this compound, has significant potential for industrial applications. Biorefineries aim to convert biomass and other renewable feedstocks into a range of valuable products, including biofuels, chemicals, and materials. mun.cad-nb.info

The metabolic pathway involving this compound could be harnessed for:

Bioremediation: Engineered microorganisms with optimized pathways could be used to clean up sites contaminated with polycyclic aromatic hydrocarbons (PAHs) like phenanthrene.

Upcycling of Waste Streams: Aromatic compounds derived from the depolymerization of lignin, a major component of plant biomass, or from plastic waste could be channeled into these catabolic pathways. frontiersin.orgsciepublish.com

Production of Platform Chemicals: The intermediates of these pathways, or the final products such as pyruvate, can serve as building blocks for the synthesis of other valuable chemicals. mun.ca By blocking the pathway at a specific point, it may be possible to accumulate and harvest a desired intermediate.

The development of a bio-based economy relies on the ability to convert renewable resources into a wide array of products, reducing our dependence on fossil fuels. ieabioenergy.commdpi.com The principles of green chemistry, which emphasize the use of environmentally benign processes, are well-aligned with the use of biocatalytic pathways for chemical production. mun.ca

Q & A

Q. What is the role of 2'-carboxybenzalpyruvate in microbial degradation pathways?

this compound is a key intermediate in the bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. It is formed via the dioxygenation of 1-hydroxy-2-naphthoate by 1-hydroxy-2-naphthoate dioxygenase (EC 1.13.11.38) and subsequently cleaved by this compound aldolase (EC 4.1.2.35) into 2-carboxybenzaldehyde and pyruvate . This pathway enables bacteria to metabolize environmental pollutants into less toxic, assimilable compounds.

Q. What analytical methods are recommended for quantifying this compound in biodegradation studies?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly used due to the compound’s aromatic structure and absorbance properties. For structural confirmation, tandem mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) is recommended. Ensure calibration standards are prepared under inert conditions to prevent degradation .

Q. How do researchers verify the enzymatic activity of this compound aldolase?

Enzymatic assays typically involve monitoring substrate depletion or product formation via spectrophotometry. For example, the cleavage of this compound generates pyruvate, which can be quantified using lactate dehydrogenase-coupled assays. Controls must include heat-inactivated enzyme and substrate-only blanks to exclude non-enzymatic reactions .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s instability in vitro?

The compound is prone to spontaneous decarboxylation under aerobic conditions. To mitigate this:

  • Use anaerobic chambers for sample handling.
  • Include antioxidants (e.g., DTT) in buffers.
  • Perform time-course experiments to track degradation kinetics. Validate stability using control reactions without enzymes .

Q. How can researchers resolve contradictions in reported degradation rates of this compound across bacterial strains?

Discrepancies may arise from differences in enzyme isoforms or assay conditions. To address this:

  • Compare kinetic parameters (e.g., Km, Vmax) under standardized pH and temperature.
  • Perform genomic analysis to identify mutations in phdJ (aldolase gene) or regulatory elements.
  • Validate findings using heterologous expression systems .

Q. What strategies are effective for detecting transient intermediates in the this compound pathway?

Use rapid-quench flow techniques coupled with LC-MS to capture short-lived intermediates. Alternatively, employ <sup>13</sup>C-labeled substrates to trace metabolic flux via NMR. For in situ detection in bacterial cultures, consider stopped-flow fluorescence assays with substrate analogs .

Q. How do researchers address challenges in purifying this compound aldolase for structural studies?

The enzyme’s solubility and stability may vary by organism. Optimization steps include:

  • Screening expression hosts (e.g., E. coli BL21 with codon optimization).
  • Using affinity tags (e.g., His-tag) followed by size-exclusion chromatography.
  • Adding glycerol (10–20%) to storage buffers to prevent aggregation .

Q. What bioinformatics tools are recommended for predicting regulatory elements in this compound pathway genes?

Use PROMO (for transcription factor binding sites) and Infernal (for non-coding RNA motifs). Cross-validate predictions with RNA-seq data from phenanthrene-induced cultures. Phylogenetic footprinting across PAH-degrading genera can identify conserved regulatory regions .

Methodological and Ethical Considerations

Q. How should researchers document contradictory data in publications?

Clearly report anomalous results in supplementary materials, providing raw data and potential explanations (e.g., experimental artifacts, strain-specific traits). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure transparency and reproducibility .

Q. What ethical standards apply to reporting hazards associated with this compound handling?

Include safety data (e.g., irritancy, environmental toxicity) in the Methods section, even if GHS classifications are unavailable. Reference protocols for waste disposal and emergency procedures, as outlined in laboratory safety manuals .

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